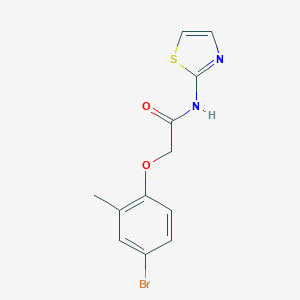
2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential for various research applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide has been shown to have several other biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory activity, and it has also been shown to inhibit the growth of certain bacteria and fungi. Additionally, this compound has been shown to have neuroprotective effects, and it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer types, and it has the potential to be developed into a novel anti-cancer drug. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to produce large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide. One potential direction is to investigate the compound's efficacy against other types of cancer, as well as its potential use in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or toxicity issues. Finally, there is a need for the development of more efficient synthesis methods for this compound to facilitate its use in future research.
Métodos De Síntesis
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide is a multi-step process that involves the reaction of various chemical reagents. The starting material for this synthesis is 4-bromo-2-methylphenol, which is reacted with thionyl chloride to form 4-bromo-2-methylphenyl chloride. This intermediate product is then reacted with sodium azide to form 4-bromo-2-methylphenyl azide. The final step involves the reaction of 4-bromo-2-methylphenyl azide with 2-bromoacetamide in the presence of copper powder to form 2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being investigated for its potential as a drug candidate. This compound has been shown to have potent anti-cancer activity, and several studies have been conducted to investigate its efficacy against different types of cancer.
Propiedades
Nombre del producto |
2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
|---|---|
Fórmula molecular |
C12H11BrN2O2S |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
2-(4-bromo-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H11BrN2O2S/c1-8-6-9(13)2-3-10(8)17-7-11(16)15-12-14-4-5-18-12/h2-6H,7H2,1H3,(H,14,15,16) |
Clave InChI |
KUKJPBFCUKHPGA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=NC=CS2 |
SMILES canónico |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B269348.png)
![2-{[3-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269349.png)

![N-[2-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B269351.png)
![4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B269354.png)
![N-[2-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B269356.png)



![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)
![N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269363.png)
![4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269364.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)
![1-[4-(2-Ethoxyethoxy)benzoyl]indoline](/img/structure/B269370.png)